
6-tert-butyl-N-propylpyrimidin-4-amine
Overview
Description
6-tert-butyl-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships of pyrimidine derivatives, particularly as ligands for various receptors. For instance, a study by Altenbach et al. (2008) explored 2-aminopyrimidines as histamine H4 receptor ligands. They found that modifications at specific positions on the pyrimidine ring, such as the 6 position, significantly influenced the compound's potency and efficacy in vitro and its activity as an anti-inflammatory agent in animal models Altenbach et al., 2008.
Amination Reactions
The amination of halogenated pyrimidines has been studied for the synthesis of various pyrimidine derivatives. Rasmussen and Plas (2010) investigated the amination of 4-t-butyl-5-halogenopyrimidines, leading to compounds with potential applications in medicinal chemistry and organic synthesis Rasmussen & Plas, 2010.
Asymmetric Synthesis of Amines
The use of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines has been explored. Ellman et al. (2002) demonstrated that N-tert-butanesulfinyl aldimines and ketimines are versatile intermediates for synthesizing a wide range of highly enantioenriched amines, which are crucial in developing pharmaceuticals and other biologically active compounds Ellman et al., 2002.
Catalytic Applications
Catalytic applications of pyrimidine derivatives have also been reported. Qian et al. (2011) investigated iron(III) amine-bis(phenolate) complexes with pyrimidine derivatives for the alkylation of aryl Grignard reagents, showcasing the utility of these compounds in organic synthesis and catalysis Qian et al., 2011.
Biochemical Analysis
Biochemical Properties
6-tert-butyl-N-propylpyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can lead to modulation of signaling pathways and metabolic processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in enzyme activity, which in turn affects various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These transport mechanisms ensure that this compound reaches its target sites within cells and tissues, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
6-tert-butyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-5-6-12-10-7-9(11(2,3)4)13-8-14-10/h7-8H,5-6H2,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXPIAIGDHXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)

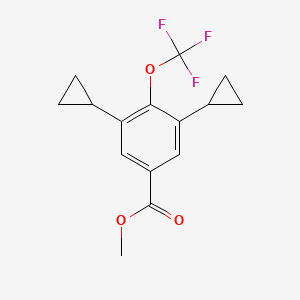
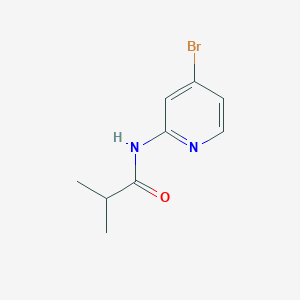
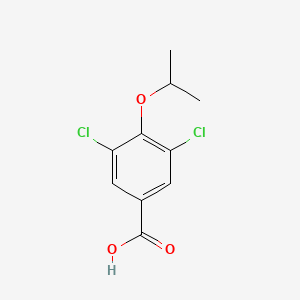
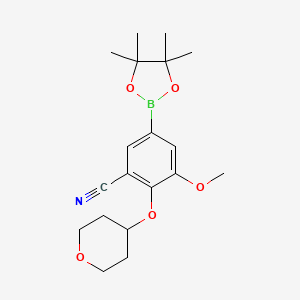

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)
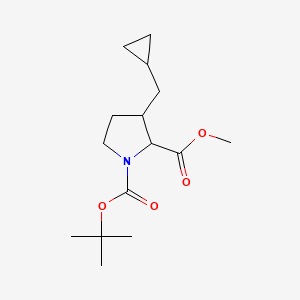
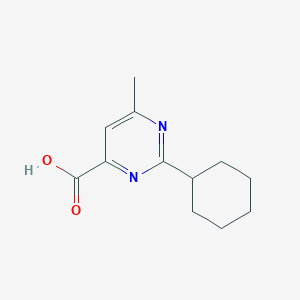
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)


